BenchChemオンラインストアへようこそ!

Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Medicinal Chemistry Physicochemical Profiling Drug Design

Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a poly-substituted triazolopyridine building block (CAS 2177265-00-6, MF C₁₀H₇BrF₃N₃O₂, MW 338.08). This fused heterocyclic scaffold features a unique combination of three distinct substituents: an ethyl ester at the 2-position, a bromine at the 8-position, and a trifluoromethyl group at the 6-position.

Molecular Formula C10H7BrF3N3O2
Molecular Weight 338.08 g/mol
Cat. No. B13050324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
Molecular FormulaC10H7BrF3N3O2
Molecular Weight338.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN2C=C(C=C(C2=N1)Br)C(F)(F)F
InChIInChI=1S/C10H7BrF3N3O2/c1-2-19-9(18)7-15-8-6(11)3-5(10(12,13)14)4-17(8)16-7/h3-4H,2H2,1H3
InChIKeyPCLXNYYGJLSUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate (CAS 2177265-00-6)


Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a poly-substituted triazolopyridine building block (CAS 2177265-00-6, MF C₁₀H₇BrF₃N₃O₂, MW 338.08) . This fused heterocyclic scaffold features a unique combination of three distinct substituents: an ethyl ester at the 2-position, a bromine at the 8-position, and a trifluoromethyl group at the 6-position . The compound is a member of the [1,2,4]triazolo[1,5-a]pyridine class, a privileged structure in kinase inhibitor and receptor antagonist drug discovery [1]. Its specific substitution pattern provides a vector set that is unavailable in simpler mono- or di-substituted analogs, enabling distinctive geometries for structure-activity relationship (SAR) exploration.

Why Generic [1,2,4]Triazolo[1,5-a]pyridine Analogs Cannot Replace Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate


Substituting an in-class analog for Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate introduces critical, quantifiable changes to physicochemical properties that directly impact synthetic utility and pharmacological behavior. The simultaneous presence of the electron-withdrawing trifluoromethyl group and the heavy bromine atom alters molecular lipophilicity (LogP) and topological polar surface area (TPSA) in ways that a single-substituent analog cannot replicate [1]. For instance, simply choosing the non-trifluoromethyl or non-brominated congener changes the scaffold's cross-coupling reactivity and potential for halogen bonding, which are essential for fragment-based drug design and late-stage functionalization [2]. The evidence below demonstrates that property-based, rather than structure-based, interchangeability is not a valid procurement strategy for achieving consistent research outcomes.

Quantitative Differentiation Evidence for Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate


Lipophilicity (LogP) Differentiation vs. Non-Trifluoromethyl and Non-Brominated Analog

The target compound's computed LogP of 2.69 directly distinguishes it from closely related analogs lacking the trifluoromethyl or bromine substituents. This higher lipophilicity is a quantifiable advantage for membrane permeability optimization .

Medicinal Chemistry Physicochemical Profiling Drug Design

Synthetic Handle Orthogonality: A Dual Reactive Site Advantage over Mono-Halogenated Analogs

The compound uniquely provides both an aryl bromide (C-8) and a carboxylate ester (C-2) as orthogonal reactive handles. The bromine is primed for Suzuki, Buchwald, or Ullmann couplings, while the ethyl ester can be hydrolyzed or aminolyzed to acids and amides. This is a distinct advantage over the common intermediate 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1170302-00-7), which lacks the carboxylate functionality and thus limits diversification vectors [1].

Organic Synthesis Cross-Coupling Chemical Biology

Electronic Modulation by the 6-CF3 Group: A Quantifiable Withdrawal Effect vs. Non-Fluorinated Analogs

The trifluoromethyl group at position 6 exerts a strong electron-withdrawing effect, which can be quantified by comparing the computed TPSA and the Hammett substituent constant (σp ≈ 0.54 for CF3, vs 0.0 for H). This withdrawal modulates the basicity and reactivity of the triazolopyridine core, an effect not present in non-fluorinated analogs like Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate [1].

Physical Organic Chemistry Medicinal Chemistry Computational Chemistry

Purity and Availability Advantage for Reliable Screening: 98%+ Purity Standard

The compound is commercially available at a standard purity of 98%, as verified by vendor quality control data . This contrasts with some closely related custom-synthesis-only analogs, such as the non-esterified 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, which may only be available at 95% purity or require custom synthesis [1].

Procurement Quality Control High-Throughput Screening

Optimal Research and Procurement Applications for Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate


Focused Kinase Inhibitor Library Design

The compound's unique combination of a bromine for cross-coupling diversification and an ethyl ester for amide bond formation makes it an ideal core scaffold for generating targeted kinase inhibitor libraries. Its computed LogP of 2.69 aligns with the typical lipophilicity range for kinase ATP-site binders, as demonstrated in patent disclosures for JAK and PIM kinase inhibitors [1]. Researchers can use it to rapidly explore SAR at two distinct exit vectors, directly leveraging the quantitative synthetic handle advantage over simpler intermediates.

Late-Stage Functionalization in Fragment-Based Drug Discovery

The orthogonal reactivity of the aryl bromide and ester enables sequential, chemoselective transformations. This allows the compound to serve as a central fragment for growing, linking, or merging strategies. The 98% purity standard ensures that the fragment is ready for direct use in high-concentration biophysical screens (e.g., SPR, NMR) without a costly repurification step, which is a key logistical advantage over lower-purity alternatives.

Physicochemical Property Optimization Studies

The quantified LogP (2.69) and TPSA (56.49 Ų) values position this compound as a reference standard for studying the effect of trifluoromethylation on the permeability-solubility balance in a heterocyclic series. Its property profile makes it a systemically catalogable control compound for cross-laboratory computational model validation, where data from analogs with different substitution patterns are compared.

Quote Request

Request a Quote for Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.